碳化铬

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Chromium carbides are synthesized through several methods, including mechanical-thermal synthesis, where metallic chromium and carbon (graphite) are milled and heat-treated, producing Cr3C2 and Cr7C3 carbides (Cintho, Favilla, & Capocchi, 2007). Other methods involve low-temperature salt flux synthesis to access multiple chromium carbide phases including Cr3C2, Cr7C3, Cr23C6, Cr2C, and CrC, showcasing the diversity of crystal structures achievable (Schmuecker, Clouser, Kraus, & Leonard, 2017).

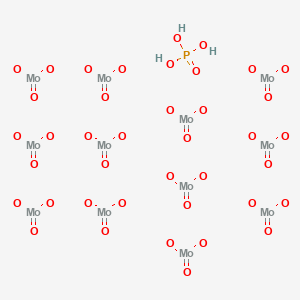

Molecular Structure Analysis

The molecular structure of chromium carbide varies with its synthesis method and the specific phase of the carbide. The existence of multiple crystalline forms, such as hexagonal Cr2C and rocksalt CrC, demonstrates the complex nature of chromium carbide's molecular structure. Advanced synthesis techniques allow for the exploration of these rare phases and their potential applications in catalysis and other fields.

Chemical Reactions and Properties

Chromium carbides participate in various chemical reactions, especially during their synthesis, where the carbon content and synthesis conditions determine the specific carbide phase formed. These carbides exhibit remarkable chemical stability and resistance to corrosion, which is crucial for their application in aggressive environments.

Physical Properties Analysis

The physical properties of chromium carbide, such as hardness, density, and melting point, are influenced by the specific carbide phase and the synthesis method. For example, Cr3C2 powders synthesized via microwave heating exhibit good dispersion and spherical particle morphology, indicative of their potential for uniform coating applications (Zhao, Chen, Wang, & Zheng, 2015).

科学研究应用

增强的机械性能

碳化铬,特别是与碳纳米管 (CNT) 结合时,表现出显着的机械性能。通过等离子喷涂在碳化铬涂层中加入碳纳米管,显着提高了硬度和耐磨性。碳纳米管增强使涂层的硬度提高了 40%,磨损率降低了近 45-50%。这种改进归因于碳纳米管在压痕下提供的抗变形能力,使碳化铬-碳纳米管纳米复合材料非常适用于需要高耐磨性和硬度的高温环境中的摩擦学应用(Singh 等人,2009 年)。

纳米棒状结构和热退火

考虑到碳化铬在形成纳米棒状结构方面的潜力,通过 Cr 薄膜的热退火,研究了其优异的电学和磁学性能。这个过程有助于开发一维纳米结构,由于其独特的光学、磁学和电子特性,因此特别有吸引力。Cr 薄膜的热退火为制造一维纳米结构提供了一种新颖且简单的合成途径,无需复杂的设备或技术,为未来的应用提供了有希望的潜力(Hyoun-woo Kim 等人,2006 年)。

七碳化铬的制备

七碳化铬(Cr7C3)具有多用途的工业应用,包括耐磨涂层和催化剂。Cr2O3 的碳热还原是生产七碳化铬的优化工艺,包括氧化物和石油焦的混合、混合物的压实以及在动态真空下加热。该方法已得到广泛研究,并且所得碳化物的相鉴别、含量分析和表面形貌已得到彻底表征,证明了其工业相关性和多功能性(Rajagopalan 等人,2000 年)。

电化学应用

已经研究了通过低温盐助熔剂法合成各种碳化铬相,包括岩石盐 CrC 和六方晶 Cr2C 等稀有相。这些碳化物对析氢反应(HER)表现出有希望的电催化活性,这是可再生能源技术中的一项基本工艺。这些独特相的容易合成和分离标志着可再生能源催化剂开发及其在能量转换和存储中的潜在应用的重大进展(Schmuecker 等人,2017 年)。

安全和危害

未来方向

属性

CAS 编号 |

12105-81-6 |

|---|---|

产品名称 |

CHROMIUM CARBIDE |

分子式 |

Cr3C2 |

分子量 |

180.01 |

同义词 |

Einecs 235-160-2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。